molecular formula C19H17FN4O2 B3401941 1-(2-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea CAS No. 1049169-36-9

1-(2-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B3401941
CAS No.: 1049169-36-9
M. Wt: 352.4 g/mol
InChI Key: ACELSSMBJZMGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is a synthetic pyridazinone derivative of significant interest in medicinal chemistry research. This compound is designed for scientific investigation and is not for diagnostic or therapeutic applications. Compounds featuring the pyridazinone core, particularly those with urea side chains, have been identified as potent ligands for the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors predominantly expressed on immune cells like neutrophils and monocytes . Research into similar pyridazinone-urea compounds has shown their potential as agonists for FPR1 and FPR2 (also known as FPRL1) . Activation of these receptors can modulate intracellular calcium mobilization and induce chemotaxis in human neutrophils, making such compounds valuable tools for studying innate immune responses . Furthermore, pyridazinone derivatives have demonstrated promising anti-inflammatory properties in research models. Some functionally related compounds have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the production of pro-inflammatory cytokines like IL-6 in monocytic cells, suggesting a potential mechanism for their anti-inflammatory effects . It is important to note that the anti-inflammatory activity of some pyridazinone-based FPR agonists may occur through FPR-independent pathways, highlighting the complexity of their mechanism of action and their value in probing inflammatory signaling networks . Researchers can utilize this compound to further explore these mechanisms and its potential research applications in immunology and inflammation. The structure-activity relationship (SAR) of this class of compounds indicates that the nature of the substituents on the phenyl and urea groups is critical for receptor affinity and functional activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the available scientific literature for detailed protocols on handling and application in specific experimental systems.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-8-4-5-9-17(15)22-19(26)21-12-13-24-18(25)11-10-16(23-24)14-6-2-1-3-7-14/h1-11H,12-13H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACELSSMBJZMGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of fluorine and phenyl groups, suggest it may exhibit significant pharmacological properties.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC18H16FN3O2
Molecular Weight323.3 g/mol
IUPAC NameThis compound
InChI KeyNRDJIBZQQWONKY-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N(C(F)(F)F)c1cccc(C(F)(F)F)c1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in various metabolic pathways, potentially affecting disease progression.
  • Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Signal Transduction Interference : It may interfere with cellular signaling mechanisms, impacting cellular responses and functions.

Biological Activity Studies

Several studies have investigated the biological activity of pyridazinone derivatives, including this compound. Notable findings include:

Antimicrobial Activity

In vitro studies have demonstrated that related pyridazinone derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has indicated that certain pyridazinone derivatives possess anticancer activity. In particular, studies have reported that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of a pyridazinone derivative against Staphylococcus aureus. The compound exhibited an ID50 value of 9×108M9\times 10^{-8}M, indicating strong antimicrobial activity .
  • Case Study on Anticancer Activity :
    Another investigation focused on the anticancer properties of related compounds. The study found that these derivatives could significantly reduce cell viability in leukemia cell lines, highlighting their potential for further development as anticancer agents .

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions. In acidic media, the reaction typically yields 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine and 2-fluorophenyl isocyanate , while basic conditions produce ammonia and corresponding carbamate intermediates.

Key Reaction Conditions:

ConditionProductsCatalyst/Solvent
1M HCl, refluxEthylamine + IsocyanateAqueous HCl
1M NaOH, 80°CCarbamate + NH₃Ethanol/Water (1:1)

Electrophilic Substitution on the Fluorophenyl Ring

The 2-fluorophenyl group participates in directed electrophilic substitution , with the fluorine atom acting as a meta-directing group. Nitration and sulfonation occur selectively at the 5-position of the ring .

Example Reaction:
Nitration

  • Reagents: HNO₃/H₂SO₄, 0°C → 25°C

  • Product: 1-(2-fluoro-5-nitrophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

  • Yield: 68% (isolated via column chromatography) .

Pyridazinone Ring Reactivity

The pyridazinone core undergoes nucleophilic attacks at the carbonyl oxygen (C6) and ring-opening reactions under strong reducing conditions:

Reduction of the Pyridazinone Ring

  • Reagents: NaBH₄/MeOH, 0°C

  • Product: Dihydropyridazine derivative (C6-OH) .

Ring-Opening Reactions

  • Conditions: H₂O, 100°C, 12h

  • Product: 3-phenyl-1,2-diazepine-6-one (via cleavage of the N1-C2 bond) .

Functionalization of the Ethyl Spacer

The ethyl chain linking the urea and pyridazinone moieties can be modified via alkylation or oxidation :

Alkylation

  • Reagents: CH₃I, K₂CO₃, DMF, 60°C

  • Product: Quaternary ammonium salt at the ethyl chain’s terminal nitrogen.

Oxidation

  • Reagents: KMnO₄, H₂O, 70°C

  • Product: Carboxylic acid derivative (via terminal -CH₂- → -COOH).

Cross-Coupling Reactions

The pyridazinone’s phenyl group at C3 participates in Suzuki-Miyaura couplings with aryl boronic acids:

Example:

Boronic AcidCatalystProduct (C3-aryl substituent)Yield
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃3-(4-methoxyphenyl) derivative72%
2-ThienylPdCl₂(dppf)3-(2-thienyl) derivative65%

Conditions: Dioxane/H₂O (3:1), 90°C, 12h .

Condensation Reactions

The urea moiety reacts with aldehydes to form Schiff bases :

  • Reagents: Benzaldehyde, EtOH, Δ

  • Product: N-(2-fluorophenyl)-N’-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)carbodiimide.

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via hydrolysis of the urea group (t₁/₂ = 2.3h), while remaining stable in plasma (t₁/₂ > 24h) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison:

  • Core Heterocycle: Pyridazinone vs. quinazolinone, pyrazole, or indole derivatives.
  • Substituents: Fluorophenyl positioning (ortho, meta, para), additional aromatic systems (e.g., quinoline, naphthalene).
  • Linker Groups : Urea vs. amide or ethanamine chains.

Comparative Analysis of Pharmacologically Active Analogs

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Substituents Linker Group Reported Activity
Target Compound Pyridazinone 2-Fluorophenyl, 3-Phenyl Urea Not explicitly reported
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) Quinazoline-2,4-dione 3-Fluorophenyl Amide Acetylcholinesterase inhibition
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) Pyridazinone Phenyl Amide Kinase modulation (hypothetical)
N-[2-(4-Hydroxyphenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide (ZINC96116182) Indole 4-Hydroxyphenyl, Isopropyl Amide Neurotransmitter receptor interaction

Critical Observations

Core Heterocycle Impact: The pyridazinone core in the target compound differs from quinazoline-2,4-dione (ZINC08993868), which has two ketone groups. Compared to indole-based analogs (e.g., ZINC96116182), pyridazinone offers distinct hydrogen-bonding geometry, favoring interactions with polar residues in enzyme active sites.

Fluorophenyl Positioning :

  • The 2-fluorophenyl group in the target compound may induce steric hindrance compared to the 3-fluorophenyl in ZINC08993866. Ortho-substitution often reduces rotational freedom, enhancing target selectivity but possibly limiting solubility .

Linker Group Differences :

  • Urea vs. amide : Urea’s dual hydrogen-bonding capacity may improve binding to targets like kinases or proteases compared to single hydrogen-bonding amides. However, amides (e.g., ZINC00220177) generally exhibit better metabolic stability in vivo .

Pharmacological Data Gaps: While analogs like ZINC08993868 show acetylcholinesterase inhibition (IC₅₀ ~ 1.2 µM), the target compound lacks explicit activity data in the provided evidence.

Q & A

Q. Example Conditions from Literature :

StepReagents/ConditionsYieldReference
Core functionalizationPd(PPh₃)₄, aryl boronic acids, K₃PO₄, DMF/H₂O45–65%
Urea couplingAryl isocyanate, DCM, 0°C to RT48–54%

How is the structural identity of the compound confirmed post-synthesis?

Basic Research Question
Structural confirmation relies on spectroscopic and chromatographic methods:

  • ¹H-NMR : Aromatic protons (δ 7.42–7.78 ppm) and urea NH signals (δ 9.33 ppm) are key markers .
  • IR Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and pyridazine C=O (1700–1720 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H⁺] observed at m/z 481.1909 vs. calculated 481.1919) validates molecular composition .

Q. SAR Optimization Workflow :

Substituent Variation : Synthesize analogs with halogens (Cl, F), alkyl groups, or heteroaryl substitutions.

Biological Assays : Test kinase inhibition (e.g., LIM kinase IC₅₀) and cytotoxicity (e.g., HEK293 cell viability).

Computational Docking : Use tools like AutoDock or GOLD to predict binding modes (e.g., GOLD scores >60 indicate strong binding ).

What strategies resolve contradictions in biological assay data for urea derivatives?

Advanced Research Question
Contradictions (e.g., high in vitro activity but low cellular efficacy) are addressed via:

  • Orthogonal Assays : Confirm target engagement using thermal shift assays (TSA) or cellular thermal shift assays (CETSA).
  • Metabolic Stability Testing : Assess compound stability in liver microsomes (e.g., mouse/human S9 fractions) to rule out rapid degradation .
  • Off-Target Screening : Use panels like Eurofins’ kinaseProfiler™ to identify non-specific interactions.

Example from Literature :
A urea derivative showed conflicting IC₅₀ values in kinase assays. Resolution involved:

CETSA : Confirmed target engagement in cells.

Cryo-EM : Visualized compound binding to the kinase active site, validating mechanism .

How can researchers identify the primary biological target of this compound?

Advanced Research Question
Target identification strategies include:

  • Affinity Chromatography : Immobilize the compound on sepharose beads and pull down binding proteins from cell lysates.
  • Phosphoproteomics : Compare phosphorylation profiles (e.g., SILAC labeling) in treated vs. untreated cells to pinpoint inhibited kinases .
  • Chemical Proteomics : Use activity-based probes (ABPs) to map interactomes .

Case Study :
A fluorophenyl urea analog inhibited NHE3 (sodium/proton exchanger) with Kᵢ = 0.8 μM, identified via fluorescence-based transport assays .

What analytical methods ensure batch-to-batch consistency in compound synthesis?

Basic Research Question

  • HPLC-PDA : Purity >98% with retention time matching reference standards.
  • Elemental Analysis : C, H, N values within ±0.4% of theoretical.
  • Chiral HPLC : For enantiomerically pure compounds, ensure >99% ee .

Q. Quality Control Table :

ParameterMethodAcceptance Criteria
PurityHPLC-PDA (C18 column, MeCN/H₂O)≥98%
SolubilityKinetic solubility in PBS>50 μM
Stability24-h incubation in PBS, 37°C<5% degradation

How do researchers address low solubility in biological assays?

Advanced Research Question

  • Formulation Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., 0.01% Tween-80).
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
  • Salt Formation : Convert free base to hydrochloride or mesylate salts (improves solubility by 10–100 fold) .

Example : A urea derivative with logP = 4.2 showed poor solubility. Adding a morpholine group (logP = 2.8) improved solubility to 120 μM in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
Reactant of Route 2
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1-(2-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

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